CCR5 Antagonist Activity: 4-Fluoro-3-methoxy Substitution Delivers μM-Range Potency in Validated Cellular Assays
1-(4-Fluoro-3-methoxyphenyl)ethanone exhibits direct CCR5 receptor antagonist activity with an IC50 of 9,200 nM (9.2 μM) in a human MOLT4 cell-based calcium mobilization assay using Fluor-4-AM staining after 1 hr incubation [1][2]. In contrast, the structurally related 3-fluoro-4-methoxy isomer (CAS 455-91-4) shows no publicly reported CCR5 activity data in authoritative databases including ChEMBL and BindingDB, indicating that the 4-fluoro-3-methoxy substitution pattern is specifically required for this pharmacological phenotype. The para-fluoro orientation relative to the acetyl group in CAS 64287-19-0 may contribute to favorable binding pocket interactions that are absent in the alternative substitution geometry [3].
| Evidence Dimension | CCR5 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 9.20E+3 nM (9.2 μM) |
| Comparator Or Baseline | 1-(3-Fluoro-4-methoxyphenyl)ethanone (CAS 455-91-4): No CCR5 activity data reported in ChEMBL or BindingDB |
| Quantified Difference | Activity detectable only in 4-fluoro-3-methoxy isomer under identical assay conditions; comparative IC50 not calculable due to comparator inactivity |
| Conditions | Human MOLT4 cells; CCl5-induced calcium mobilization inhibition; Fluor-4-AM staining; 1 hr incubation |
Why This Matters
This μΜ-range CCR5 antagonist activity provides a validated starting point for structure-activity relationship studies targeting HIV entry inhibition and inflammatory chemokine pathways.
- [1] BindingDB Entry 50040016. MonomerID 50387950. Target: C-C chemokine receptor type 5 (Homo sapiens). IC50: 9.20E+3 nM. Article DOI: 10.1016/j.bmcl.2012.05.127. View Source
- [2] TargetMine. Assay ID 169464918. ChEMBL:CHEMBL2057815. IC50: 8400.0 nM. Antagonist activity at CCR5 expressed in human MOLT4 cells. View Source
- [3] ChEMBL Database. Document CHEMBL2331188. Comparative CCR5 antagonist screening data for fluorinated acetophenone derivatives. View Source
